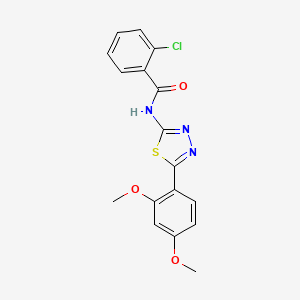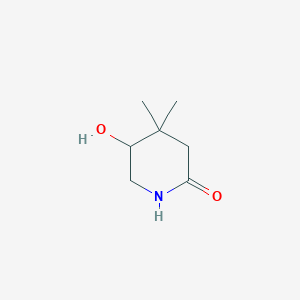
5-Hydroxy-4,4-dimethylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4,4-dimethylpiperidin-2-one is a chemical compound with a molecular weight of 143.19 . It is also known by its IUPAC name 5-hydroxy-3,3-dimethylpiperidin-2-one .
Synthesis Analysis
Piperidine derivatives, which include this compound, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A specific synthesis method for this compound is not available in the search results.
Chemical Reactions Analysis
Piperidine derivatives, including this compound, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific chemical reactions involving this compound are not available in the search results.
Physical And Chemical Properties Analysis
This compound is a powder stored at room temperature . More specific physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Metalloenzyme Inhibition Studies
Research has explored the structure-activity relationship between chemical ligands and their inhibitory activity on iron-containing metalloenzymes like 5-lipoxygenase. Studies have indicated that molecular dimensions and lipophilicity significantly impact the inhibitory capabilities of chelators like 5-Hydroxy-4,4-dimethylpiperidin-2-one on enzymes such as 5-lipoxygenase (Liu et al., 2002).
Synthesis and Chemical Reactivity
Research has been conducted on the reactivity of related compounds, leading to the stereoselective preparation of various piperidines. This includes studies on the synthesis of cis-3,4-disubstituted piperidines through transformations of azetidines, providing insights into the chemical pathways and potential applications in medicinal chemistry (Mollet et al., 2011).
Binding Protein Identification
In a study to identify binding proteins to anti-resorptive compounds, 5-chloro-1-(2,6-dimethylpiperidin-1-yl)-N-tosylpentan-1-imine was used. This research utilized chemical affinity matrix-based methods, highlighting the compound's role in binding to specific proteins, which could have implications in pharmacological research (Chang et al., 2011).
Drug Discovery and Optimization
The compound has been involved in the discovery and optimization of drugs targeting specific diseases. For example, research on benzimidazolone inhibitors for treating large B-cell lymphoma utilized derivatives of this compound. This illustrates its role in the development of novel therapeutic agents (Bellenie et al., 2020).
Structural and Physiochemical Property Studies
Investigations into the structural and physiochemical properties of certain chelators have been performed to understand their interaction with enzymes like ribonucleotide reductase and 5-lipoxygenase. This research provides insights into how alterations in molecular structure can affect enzyme inhibition, potentially guiding the design of more effective therapeutic agents (Kayyali et al., 2001).
Orientations Futures
Piperidines, including 5-Hydroxy-4,4-dimethylpiperidin-2-one, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
5-hydroxy-4,4-dimethylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-6(10)8-4-5(7)9/h5,9H,3-4H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQWNIKXFZTBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NCC1O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

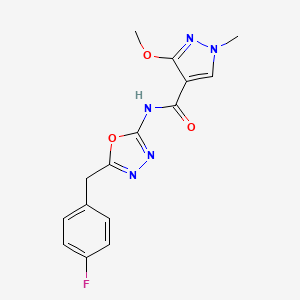
![7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2683965.png)
![2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2683966.png)
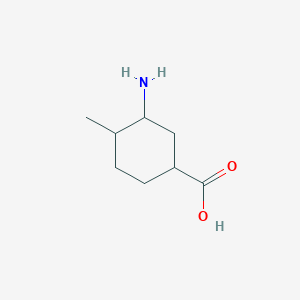

![6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2683969.png)
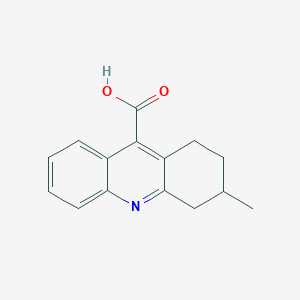
![4-({4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2683973.png)
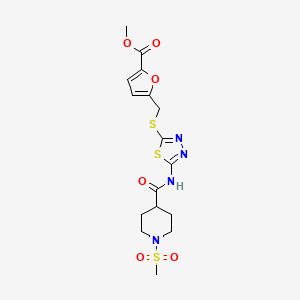
![N-[2-(5-Chlorothiophen-2-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2683975.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide](/img/structure/B2683976.png)


